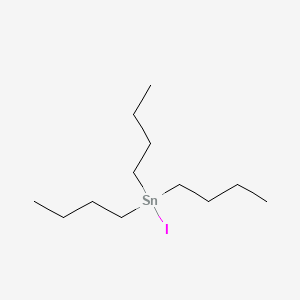

Tributyltin iodide

Vue d'ensemble

Description

It is a colorless liquid that is soluble in organic solvents and is commonly used in organic synthesis and catalysis. This compound has gained significant attention in the scientific community due to its unique chemical structure and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tributyltin iodide can be synthesized through various methods. One common synthetic route involves the reaction of tributyltin hydride with iodine. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The reaction conditions often include cooling the reaction mixture to 0-5°C and then gradually adding iodine to the solution. The resulting product is purified through distillation or column chromatography .

Industrial Production Methods: Industrial production of iodotributylstannane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .

Analyse Des Réactions Chimiques

Substitution Reactions

Tributyltin iodide participates in nucleophilic substitution reactions, where the iodide ligand is replaced by other nucleophiles. These reactions are critical for synthesizing functionalized organotin compounds or organic molecules.

Key Examples

-

Alkylation with Grignard Reagents :

this compound reacts with Grignard reagents (e.g., RMgX) to form tributyltin-alkyl derivatives. For instance, reaction with methylmagnesium bromide yields tributyltin methyl:This method is effective for introducing alkyl groups to the tin center .

-

Cross-Coupling with Alkyl Bromides :

In tetrahydrofuran (THF) at 25°C, tributylstannyl anionoids react with alkyl bromides (e.g., n-octyl bromide) via an SN2 mechanism, producing alkylated tin compounds and hexabutylditin as a byproduct :

Reaction Conditions and Outcomes

| Substrate | Nucleophile | Product | Yield (%) | Mechanism | Source |

|---|---|---|---|---|---|

| n-Octyl bromide | Bu₃Sn⁻ (THF) | Bu₃Sn-n-Octyl | 40–50 | SN2 | |

| Methyl iodide | Bu₃Sn enolate | α-Methylated ketone | 82–96 | Catalytic |

Radical Reactions

This compound serves as a radical initiator or chain-transfer agent in tin-mediated processes, though recent studies highlight more efficient electrochemical methods.

Atom Transfer Radical Addition (ATRA)

In reactions with alkynes, this compound facilitates ATRA to form α-iodo alkenes. For example, with ethyl propiolate, a mixture of E and Z isomers is generated :

\text{Bu}_3\text{SnI}+\text{HC CCO}_2\text{Et}\rightarrow \text{I CH}_2-\text{C CO}_2\text{Et CH}_2\(\text{1 2 1 E Z})

Comparison with Electrochemical Methods

Electrochemical radical reactions using alkyl iodides outperform traditional tin-based methods in yield and environmental impact :

| Electrophile | Acceptor | Product | Yield (%) | Method |

|---|---|---|---|---|

| Methyl iodide | Acrylate | Giese adduct | 98 | Electrochemical |

| Propargyl bromide | Ethyl propiolate | α-Iodo alkene | 90 | ATRA (Sn) |

Alkylation of Enolates

Tributyltin enolates, derived from cyclic ketones, undergo enantioselective alkylation with electrophiles (e.g., methyl iodide, propargyl bromide) when catalyzed by Cr(salen)Cl complexes .

Reaction Scope

| Enolate | Electrophile | Product (Quaternary Center) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Cyclopentanone | Propargyl Br | 5b | 96 | 85 |

| Cyclohexanone | Benzyl Br | 5e | 92 | 78 |

Conditions : 2.5–5 mol% Cr(salen)Cl, TBME solvent, 0°C, 2 hours.

Decomposition and Stability

This compound degrades under UV light or elevated temperatures, forming tetrabutyltin and di-n-butyltin oxide :

Environmental Factors

-

Light Sensitivity : Rapid decomposition occurs under UV exposure.

-

Thermal Stability : Stable below 100°C; decomposes at 172°C (boiling point).

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

- Reagent in Chemical Reactions : TBTI is frequently employed as a reagent in organic synthesis, particularly in radical reactions and as a reducing agent. Its ability to participate in nucleophilic substitution reactions enhances its versatility as a synthetic tool.

- Comparison with Similar Compounds : TBTI's reactivity differs from other tributyltin compounds like tributyltin chloride and tributyltin hydride due to the presence of iodine, which imparts distinct properties.

2. Biological Research

- Endocrine Disruption Studies : TBTI has been shown to disrupt endocrine signaling pathways, particularly through interactions with nuclear retinoid-X receptors (RXR) and peroxisome proliferator-activated receptors (PPARγ). These interactions can lead to alterations in hormone biosynthesis, impacting reproductive and metabolic functions .

- Neurotoxicity Investigations : Research indicates that TBT induces neurotoxic effects, leading to apoptosis in neuronal cells. Studies using organotypic slice cultures have demonstrated that TBT causes significant neuronal death, mediated by intracellular calcium elevation and free radical generation .

Case Studies

Industrial Applications

TBTI is also utilized in industrial processes:

- Catalyst for Organotin Compounds Production : It serves as a catalyst in the synthesis of various organotin compounds used across different industries.

- Thin Film Deposition : Due to its organometallic properties, TBTI is applied in thin film deposition technologies, which are critical for semiconductor manufacturing and other advanced materials applications .

Environmental Impact

Despite its utility, the environmental impact of tributyltin compounds is significant. TBTI has been associated with severe ecological consequences due to its toxicity, particularly affecting marine ecosystems where it has been used as an antifouling agent. The compound's persistence and bioaccumulation in aquatic organisms raise concerns regarding its long-term effects on biodiversity and food chains .

Mécanisme D'action

The mechanism of action of iodotributylstannane involves its ability to donate electrons and participate in radical reactions. It can form stable radicals that facilitate various chemical transformations. The molecular targets and pathways involved include interactions with organic molecules to form new bonds or cleave existing ones .

Comparaison Avec Des Composés Similaires

Tributyltin hydride: Similar in structure but contains a hydrogen atom instead of iodine.

Tributyltin chloride: Contains a chlorine atom instead of iodine.

Uniqueness: Tributyltin iodide is unique due to its iodine atom, which imparts distinct reactivity and properties compared to other tributyltin compounds. Its ability to participate in both reduction and substitution reactions makes it a versatile reagent in organic synthesis .

Activité Biologique

Tributyltin iodide (TBT-I), a member of the organotin compound family, has garnered attention due to its significant biological activity, particularly in the fields of toxicology and pharmacology. This article delves into the mechanisms of action, biochemical pathways, and various biological effects of TBT-I, supported by relevant case studies and research findings.

Target Receptors

TBT-I primarily interacts with two key nuclear receptors:

- Retinoid-X Receptor (RXR)

- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

These interactions are critical for modulating various cellular processes, including lipid metabolism and gene expression related to endocrine functions.

Mode of Action

The compound operates through a molecular initiating event (MIE) , which triggers downstream biochemical pathways. This interaction influences:

- Steroid hormone biosynthesis

- Retinol metabolism

- The ubiquitin-proteasome system

- Immune system modulation

TBT-I's interaction with RXR and PPARγ leads to alterations in cellular signaling pathways, affecting glucose metabolism and insulin secretion. Notably, it has been shown to enhance glucose-stimulated insulin secretion in pancreatic β-cells, indicating its potential role in metabolic regulation.

Neurotoxicity

Research has highlighted TBT-I's neurotoxic effects. A study demonstrated that chronic exposure to TBT resulted in significant neurobehavioral changes in juvenile models, including increased anxiety and altered locomotion . Furthermore, long-term exposure was linked to oxidative stress markers, indicating potential damage to neuronal function .

Immunotoxicity

TBT-I has been implicated in immunotoxic effects. It can disrupt immune responses by altering cytokine production and affecting immune cell function. The Guidance for Immunotoxicity Risk Assessment outlines the potential for organotins like TBT to induce immunosuppression .

Case Studies

-

Neurodevelopmental Toxicity

A study investigated the impact of TBT on freshwater teleosts, revealing that exposure led to significant brain functional damage and increased oxidative stress markers such as malondialdehyde (MDA) and superoxide dismutase (SOD) . -

Cytotoxic Effects on Cancer Cells

In vitro studies have shown that TBT-I exhibits cytotoxicity against human breast carcinoma cell lines (MCF-7 and MDA-MB-231). The compound induced DNA damage and apoptosis through caspase activation pathways . -

Hippocampal Neuronal Damage

Research involving rat hippocampal slice cultures indicated that TBT-I caused severe neuronal death in a concentration- and time-dependent manner, with distinct vulnerability across different hippocampal regions .

Comparative Analysis with Similar Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Tributyltin Chloride | Contains Cl instead of I | Similar neurotoxic effects but less potent |

| Tributyltin Hydride | Contains H instead of I | Used primarily as a reducing agent |

| Tributyltin Isothiocyanate | Contains isothiocyanate group | Higher cytotoxicity against cancer cells |

Propriétés

IUPAC Name |

tributyl(iodo)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.HI.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHVXVNXTMIXOL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ISn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223653 | |

| Record name | Stannane, iodotributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-47-4 | |

| Record name | Tributyltin iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7342-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, iodotributyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, iodotributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyltin iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.